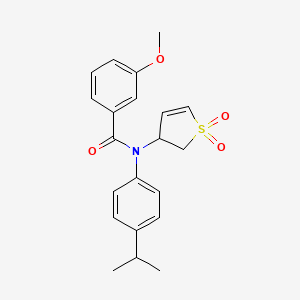
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H23NO4S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methoxybenzamide is a novel compound that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H23NO4S
- Molecular Weight : 385.5 g/mol
- CAS Number : 863444-99-9
The structure includes a dioxido-dihydrothiophene moiety, an isopropylphenyl group, and a methoxybenzamide functional group. This configuration suggests multiple points of interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities:
Antimicrobial Activity
Research has shown that compounds with similar thiophene structures often possess antimicrobial properties. The dioxido functionality may enhance this activity by inhibiting bacterial cell wall synthesis through enzyme modulation .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. Compounds containing thiophene rings have shown promise in inhibiting cancer cell proliferation in vitro. Further studies are needed to determine the specific mechanisms by which this compound may affect cancer cells .
Neuropharmacological Effects
Given the presence of aromatic rings in its structure, the compound may interact with neurotransmitter systems. Similar compounds have been studied for their effects on dopamine receptors, suggesting potential neuroleptic activity .
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes related to microbial growth and cancer cell metabolism.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways in the nervous system.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique attributes of this compound against similar classes of compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzothiazole derivatives | Contains sulfur heterocycles | Antimicrobial | Different heterocycle |
| Benzimidazole derivatives | Similar nitrogen-containing rings | Anticancer | Different nitrogen positioning |
| Thiophene-based drugs | Contains thiophene rings | Various activities | Unique dioxido functionality |
This table illustrates how this compound fits within a broader context of research on thiophene derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Studies : Research demonstrated that thiophene derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anticancer Research : A study evaluated various thiophene-based compounds for their ability to inhibit tumor growth in vitro, showing promising results that warrant further investigation .
- Neuropharmacology : Investigations into related compounds revealed potential interactions with dopamine receptors, suggesting avenues for treating neuropsychiatric disorders.
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methoxy-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-15(2)16-7-9-18(10-8-16)22(19-11-12-27(24,25)14-19)21(23)17-5-4-6-20(13-17)26-3/h4-13,15,19H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSTUVJDNMUSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














